Tapentadol O-beta-D-glucuronide-d5
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Overview
Description
Tapentadol O-beta-D-glucuronide-d5 is a synthetic compound used primarily as a reference material in various analytical applications. It is a derivative of tapentadol, a centrally-acting analgesic used for pain management. The compound is labeled with deuterium, which makes it useful in mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tapentadol O-beta-D-glucuronide-d5 involves the glucuronidation of tapentadol. This process typically includes the reaction of tapentadol with glucuronic acid in the presence of a catalyst. The reaction conditions often involve controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tapentadol O-beta-D-glucuronide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, tapentadol.
Substitution: Substitution reactions can occur at the glucuronide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various substituted glucuronides.
Scientific Research Applications
Tapentadol O-beta-D-glucuronide-d5 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of tapentadol and its metabolites.
Biology: Employed in studies involving the metabolism of tapentadol in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of tapentadol.
Industry: Applied in quality control processes to ensure the purity and potency of tapentadol formulations.
Mechanism of Action
Tapentadol O-beta-D-glucuronide-d5 exerts its effects through its parent compound, tapentadol. Tapentadol acts as a mu-opioid receptor agonist and inhibits norepinephrine reuptake. This dual mechanism of action results in effective pain relief by modulating pain signals in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Tapentadol O-beta-D-glucuronide: The non-deuterated form of the compound.
Tapentadol: The parent compound, used as an analgesic.
Tramadol: Another centrally-acting analgesic with a similar mechanism of action.
Uniqueness
Tapentadol O-beta-D-glucuronide-d5 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in mass spectrometry. This labeling allows for more accurate quantification and analysis in various research applications.
Properties
Molecular Formula |
C20H31NO7 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15-,16-,17+,18-,20+/m0/s1/i1D3,5D2 |
InChI Key |
CTYJDHSTNLOUMT-RUPGXMRBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C |
Origin of Product |
United States |
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